molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2800207
CAS No.: 329716-26-9
M. Wt: 343.24
InChI Key: WPJHTVSOCQCNBC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[2,1-b][1,3]benzothiazole core

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as Pantothenate synthetase of Mycobacterium tuberculosis . These interactions can influence the activity of these enzymes, potentially affecting various biochemical reactions .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit significant activity against certain types of cells. For example, it has demonstrated considerable in vitro anticancer activity against the Hep G2 cell line, a human liver cancer cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several different interactions at the molecular level. For instance, it has been suggested that the compound may exert its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the imidazo[2,1-b][1,3]benzothiazole core.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(4-aminophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can be formed.

    Oxidation Products: Sulfoxides or sulfones of the parent compound.

    Reduction Products: Reduced forms of the imidazo[2,1-b][1,3]benzothiazole core.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
  • 2-(4-Methylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Uniqueness

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can influence the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry .

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJHTVSOCQCNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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